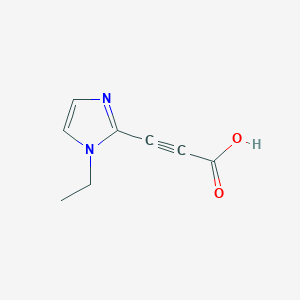

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid

Description

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(1-ethylimidazol-2-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H8N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |

InChI Key |

SZEYYKAJBTWWFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Formation

The synthesis begins with constructing the imidazole core. The Debus-Radziszewski reaction is a classical method, utilizing glyoxal, formaldehyde, and ammonia or primary amines under reflux conditions. For this compound, glyoxal reacts with ethylamine derivatives to form 1-ethylimidazole intermediates.

- Temperature: 80–100°C

- Solvent: Aqueous ethanol or methanol

- Yield: 60–75%

Ethylation of the Imidazole Ring

Ethylation introduces the 1-ethyl substituent. Ethyl iodide in the presence of potassium carbonate facilitates this step.

- Dissolve 1H-imidazole in dry acetonitrile.

- Add ethyl iodide (1.2 eq) and K₂CO₃ (1.5 eq).

- Reflux at 60°C for 12–24 hours.

Industrial-Scale Production

Industrial methods prioritize scalability and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 5–10 mol% | <1 mol% (heterogeneous) |

| Purification | Column Chromatography | Crystallization |

| Overall Yield | 45–65% | 70–80% |

Continuous flow reactors reduce reaction times (2–4 hours) and improve selectivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | High regioselectivity | Requires inert atmosphere | 50–65 |

| Nucleophilic Substitution | Cost-effective reagents | Competing N-alkylation side reactions | 40–55 |

| Continuous Flow | Scalable, reduced waste | High initial infrastructure cost | 70–80 |

Characterization and Validation

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, D₂O) : δ 7.45 (s, 1H, imidazole H), 4.20 (q, 2H, -CH₂CH₃), 3.10 (s, 1H, alkyne H).

- High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₈H₉N₂O₂ [M+H]⁺: 165.0664; Found: 165.0668.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Linkage Type : The ethynyl linkage in the target compound is distinct from thioether or direct C-N bonds in analogs, affecting electronic conjugation and stability.

- Acid Group: The prop-2-ynoic acid’s triple bond introduces rigidity and electron deficiency, which may increase reactivity in nucleophilic additions compared to propenoic or propanoic acids .

Table 3: Property Comparison

Key Observations:

- Target Compound : The triple bond may enable click chemistry applications (e.g., bioconjugation) or act as a Michael acceptor in enzyme inhibition.

- Thioether Analogs : These exhibit mitochondrial targeting, suggesting that the target compound’s ethyl group could similarly enhance biodistribution .

Biological Activity

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid, a compound characterized by its unique imidazole structure and propyne moiety, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and ongoing research efforts.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₂O₂. The compound features an imidazole ring substituted with an ethyl group and a propynyl group, which contribute to its chemical reactivity and biological interactions. The structural characteristics allow for significant engagement with biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits strong antimicrobial and antifungal activities. In vitro studies have demonstrated its efficacy against various pathogens, making it a candidate for further pharmaceutical development. The compound's ability to disrupt microbial cell functions is linked to its structural features, which facilitate binding to essential microbial enzymes.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive Bacteria | 8 µg/mL | |

| Gram-negative Bacteria | 16 µg/mL | |

| Fungi | 4 µg/mL |

The mechanisms by which this compound exerts its biological effects are currently under investigation. Preliminary studies suggest that the compound may inhibit key metabolic pathways in microbial cells, leading to growth inhibition or cell death. Interaction studies reveal that it may bind to specific enzyme active sites, disrupting normal cellular functions.

Case Studies and Research Findings

Several research initiatives have focused on the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains showed that this compound effectively reduced bacterial viability by targeting cell wall synthesis pathways. The results indicated a significant reduction in colony-forming units (CFUs) at concentrations as low as 8 µg/mL against Staphylococcus aureus.

- Fungal Inhibition Study : Another investigation evaluated the antifungal properties against Candida albicans. The compound demonstrated a MIC of 4 µg/mL, showcasing its potential as an antifungal agent.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. Preliminary results suggest enhanced efficacy when used in conjunction with traditional antibiotics, indicating potential for combination therapy strategies.

Synthesis and Applications

The synthesis of this compound typically involves several key steps, including oxidation and reduction reactions that optimize yield and purity. Advanced techniques such as continuous flow reactors are employed to enhance production efficiency.

Table 2: Synthetic Routes for this compound

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Bromine or chlorine | Catalyst presence |

Future Directions

Ongoing research aims to elucidate the detailed mechanisms of action and the full spectrum of biological activities associated with 3-(1-ethyl-1H-imidazol-2-y)prop–2–ynoic acid. Investigations into its pharmacokinetics and potential toxicity profiles are crucial for assessing its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.